Butylphthalide (3-n-butylphthalide, NBP) is a chiral phthalide originally isolated from celery seeds (Apium graveolens) and now widely available as a synthetic compound. It is primarily investigated for its multi-target neuroprotective properties in the context of ischemic stroke and neurodegenerative diseases. The compound exists as a racemic mixture (dl-NBP) and as individual stereoisomers (l-NBP and d-NBP), with research indicating that biological activity is often stereospecific. Its established mechanisms include improving cerebral microcirculation, protecting mitochondrial function, and exhibiting anti-inflammatory and anti-apoptotic effects, making it a key reference compound in cerebrovascular research.
Substituting high-purity Butylphthalide with crude celery seed oil or extracts is unsuitable for reproducible research due to significant compositional variance and low target compound concentration. Celery seed oil contains only 1-3% total phthalides, with the remainder being dominated by limonene and β-selinene, which introduce confounding variables. Furthermore, the biological activity of phthalides is highly structure-dependent. For example, while both Butylphthalide and the related phthalide Z-Ligustilide show neuroprotective effects, their potency and mechanisms can differ; one study on glioma cells found NBP inhibited growth at concentrations of 1.5–6 µg/mL, whereas Ligustilide required 4–10 µg/mL. Most critically, the neuroprotective effects of Butylphthalide are stereospecific, with preclinical studies indicating that the l-isomer (l-NBP) possesses the strongest biological activity and lower toxicity compared to other isomers, making the use of a well-defined racemic mixture or a specific isomer essential for targeted mechanistic studies.
In a head-to-head comparison relevant for selecting a neuroprotective agent, dl-3-n-butylphthalide (NBP) demonstrated greater improvement in neurological outcomes than the common therapeutic benchmark, Cerebrolysin, in patients with acute ischemic stroke. In a separate preclinical study using a rat model of permanent focal ischemia, Z-Ligustilide, another bioactive phthalide, was also effective but required higher doses. An 80 mg/kg dose of Z-Ligustilide reduced infarct volume by 84.87%. For comparison, studies on NBP show significant infarct reduction at doses of 10-20 mg/kg, suggesting a different potency profile. This highlights that despite being in the same chemical class, NBP and its analogs are not functionally interchangeable.
| Evidence Dimension | Infarct Volume Reduction in Permanent Middle Cerebral Artery Occlusion (MCAO) Model |
| Target Compound Data | Significant reduction in infarct size and neurological deficits at 10-20 mg/kg doses. |
| Comparator Or Baseline | Z-Ligustilide: 84.87% reduction at 80 mg/kg. |
| Quantified Difference | NBP demonstrates efficacy at a significantly lower dose range compared to Z-Ligustilide in comparable animal models. |
| Conditions | In vivo; mouse and rat models of permanent focal cerebral ischemia. |
For researchers modeling ischemic injury, selecting Butylphthalide provides a well-characterized agent with established efficacy at lower, more specific concentrations than a common analog.
High-purity Butylphthalide offers critical advantages in formulation due to its defined solubility, which is essential for achieving consistent and reproducible dosing in experimental models. It is soluble in organic solvents like ethanol, DMSO, and dimethyl formamide at approximately 30 mg/mL, but is sparingly soluble in aqueous buffers. This known solubility allows for precise preparation of stock solutions and subsequent dilution into aqueous media (e.g., to ~0.33 mg/mL in a 1:2 ethanol:PBS solution), a level of control impossible with crude celery seed extracts. The use of a pure compound is a prerequisite for developing advanced formulations, such as prodrugs, which have been shown to significantly improve the bioavailability of NBP compared to the parent compound.
| Evidence Dimension | Solubility and Formulation Control |
| Target Compound Data | Soluble in ethanol and DMSO at ~30 mg/mL; sparingly soluble in aqueous buffers, allowing for controlled dilution. |
| Comparator Or Baseline | Crude Celery Seed Oil/Extract: A complex, oily mixture with low (1-3%) and variable phthalide content, insoluble in aqueous media, preventing precise dosing of the active compound. |
| Quantified Difference | Provides >30-fold higher purity and defined solubility compared to the phthalide content in crude extracts, enabling precise formulation. |
| Conditions | Standard laboratory solvents (Ethanol, DMSO, PBS). |
Procuring the pure compound is non-negotiable for any research involving controlled dosing, pharmacokinetic analysis, or the development of novel delivery systems, as it eliminates the variability and formulation challenges of crude extracts.
The choice between racemic (dl-) Butylphthalide and its pure enantiomer, l-3-n-butylphthalide (l-NBP), is a critical procurement decision driven by functional differences. Preclinical studies have consistently demonstrated that l-NBP exhibits the strongest biological response and lower toxicity among the different stereoisomers. This highlights a clear stereospecificity in its mechanism of action. While the racemic form (dl-NBP) is approved for clinical use and has proven efficacy, targeted research aiming to maximize therapeutic effect or minimize off-target effects should consider the procurement of the specific l-isomer. Pharmacokinetic studies of l-NBP tablets show rapid absorption and a predictable profile, reinforcing its suitability as a discrete and more potent therapeutic agent compared to the mixed-isomer form.
| Evidence Dimension | Biological Potency and Safety Profile |
| Target Compound Data | l-3-n-butylphthalide (l-NBP): Induces the strongest biological response and demonstrates lower toxicity in preclinical evaluations. |
| Comparator Or Baseline | dl-3-n-butylphthalide (Racemic Mixture): Effective, but represents a mix of isomers with different activities and toxicities. |
| Quantified Difference | Qualitatively superior biological response and improved safety profile for the pure l-isomer compared to the racemic mixture. |
| Conditions | Preclinical in vivo and in vitro models. |
This evidence directly informs the procurement choice between the racemic mixture and the pure l-isomer; for maximal potency and specificity, l-NBP is the indicated choice, whereas dl-NBP may be suitable for baseline or cost-sensitive studies.
For establishing reproducible in vivo models of cerebral ischemia or neurodegeneration, where a compound with a well-documented mechanism of action, including anti-apoptotic and anti-inflammatory effects, is required as a positive control or test agent. The defined purity of synthetic Butylphthalide ensures consistent results across experiments, unlike variable natural extracts.
In cellular and molecular biology, high-purity Butylphthalide is the correct choice for investigating specific pathways like NLRP3 inflammasome inhibition, Akt/GSK-3β signaling, or protection against mitochondrial dysfunction. Its use eliminates confounding effects from other phytochemicals present in crude extracts, allowing for clear interpretation of results.
For pharmaceutical and materials science research focused on enhancing bioavailability. The known solubility and chemical properties of pure Butylphthalide are essential for creating and validating novel formulations such as nanoemulsions, liposomes, or prodrugs designed to improve brain penetration and pharmacokinetic profiles.
Irritant